Bendamustine Deschloro Dimer Impurity
Description
Structure
2D Structure
Properties
IUPAC Name |
4-[5-[2-[4-[5-[bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoyloxy]ethyl-(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44N6O7/c1-35-28-12-10-24(22-26(28)33-29(35)5-3-7-31(42)43)38(15-19-41)16-20-45-32(44)8-4-6-30-34-25-21-23(9-11-27(25)36(30)2)37(13-17-39)14-18-40/h9-12,21-22,39-41H,3-8,13-20H2,1-2H3,(H,42,43) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWAIJZTTMEEBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(CCO)CCOC(=O)CCCC3=NC4=C(N3C)C=CC(=C4)N(CCO)CCO)N=C1CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001099608 | |
| Record name | 1H-Benzimidazole-2-butanoic acid, 5-[bis(2-hydroxyethyl)amino]-1-methyl-, 2-[[2-(3-carboxypropyl)-1-methyl-1H-benzimidazol-5-yl](2-hydroxyethyl)amino]ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001099608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391052-61-1 | |
| Record name | 1H-Benzimidazole-2-butanoic acid, 5-[bis(2-hydroxyethyl)amino]-1-methyl-, 2-[[2-(3-carboxypropyl)-1-methyl-1H-benzimidazol-5-yl](2-hydroxyethyl)amino]ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1391052-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benzimidazole-2-butanoic acid, 5-[bis(2-hydroxyethyl)amino]-1-methyl-, 2-[[2-(3-carboxypropyl)-1-methyl-1H-benzimidazol-5-yl](2-hydroxyethyl)amino]ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001099608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Analytical Techniques for Characterization and Quantification
Chromatographic Separation Methods for Bendamustine (B91647) Deschloro Dimer Impurity
Chromatographic techniques are central to the analysis of pharmaceutical impurities, offering the high-resolution separation required to distinguish between structurally similar compounds. researchgate.net For the Bendamustine Deschloro Dimer Impurity, liquid chromatography, particularly HPLC, is the method of choice for both its detection and isolation. researchgate.netresearchgate.net
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
The development of a stability-indicating HPLC method is crucial for accurately quantifying bendamustine and separating it from its process-related impurities and degradation products, including the deschloro dimer. researchgate.net Method validation is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. researchgate.netyoutube.com
The choice of stationary phase is a critical parameter in HPLC method development, as it governs the primary mode of interaction and separation between the analytes and the column. For the analysis of bendamustine and its impurities, which are polar in nature, reversed-phase chromatography is a common starting point. researchgate.net
Octadecylsilane (ODS or C18) columns are widely used and have been successfully employed in the separation of bendamustine and its related substances. researchgate.netnih.gov These columns provide hydrophobic interactions, retaining the analytes based on their polarity. An Inertsil ODS-2 column (250 × 4.6 mm, 5 µm) has been reported to provide satisfactory resolution between bendamustine and its impurities. researchgate.net
To enhance selectivity for polar and ionizable compounds like bendamustine and its derivatives, mixed-mode chromatography (MMC) presents a powerful alternative. nih.gov These columns possess a combination of retention mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase. For instance, Primesep 200, a reversed-phase cation-exchange column, and Primesep D, a reversed-phase cation-exclusion column, have been utilized for the separation of bendamustine and its related impurities. nih.gov The dual retention mechanism of mixed-mode columns can be fine-tuned by adjusting mobile phase properties like pH and ionic strength, offering greater control over the separation. nih.gov
Table 1: Examples of Stationary Phases Used in the Analysis of Bendamustine and its Impurities
| Stationary Phase Type | Column Example | Dimensions | Particle Size | Application Notes |
| Reversed-Phase (C18) | Inertsil ODS-2 | 250 x 4.6 mm | 5 µm | Provides good resolution for bendamustine and its impurities. researchgate.net |
| Reversed-Phase (C18) | Gemini C18 | 150 x 4.6 mm | 3 µm | Used for the analysis of bendamustine and its degradation products. nih.gov |
| Mixed-Mode (RP/Cation-Exchange) | Primesep 200 | 150 x 4.6 mm | 5 µm | Suitable for separating hydrophobic and basic drugs like bendamustine from its impurities. nih.gov |
| Mixed-Mode (RP/Cation-Exclusion) | Primesep D | 150 x 4.6 mm | 5 µm | Offers an alternative selectivity to RP/cation-exchange columns. nih.gov |
The mobile phase composition, including the organic modifier, aqueous buffer, and pH, is meticulously optimized to achieve the desired separation. A common approach involves a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. researchgate.netnih.gov The choice of buffer and its pH is critical, especially for ionizable compounds, as it can significantly impact peak shape and retention. Buffers like trifluoroacetic acid (TFA), phosphate (B84403) buffers, and ammonium (B1175870) acetate (B1210297) have been reported in methods for bendamustine analysis. researchgate.netnih.govnih.gov
Gradient elution is frequently employed to effectively separate a range of impurities with varying polarities within a reasonable timeframe. researchgate.net A typical gradient program starts with a lower concentration of the organic solvent to retain and separate more polar compounds, and the concentration is gradually increased to elute the more hydrophobic compounds, such as the deschloro dimer impurity.
For instance, a gradient method might utilize a mobile phase A consisting of 0.1% TFA in water and a mobile phase B of acetonitrile. researchgate.net The gradient program would be optimized to ensure adequate resolution between the main bendamustine peak and all known impurities, including the deschloro dimer. The flow rate is also a key parameter, with typical values around 1.0 mL/min. researchgate.netnih.gov
Table 2: Illustrative Gradient Elution Program for Bendamustine Impurity Analysis
| Time (minutes) | % Mobile Phase A (e.g., 0.1% TFA in Water) | % Mobile Phase B (e.g., Acetonitrile) |
| 0 | 90 | 10 |
| 10 | 70 | 30 |
| 25 | 40 | 60 |
| 30 | 20 | 80 |
| 35 | 90 | 10 |
| 40 | 90 | 10 |
| This table is a representative example based on typical gradient profiles for similar analyses and does not represent a specific validated method for the deschloro dimer impurity. |
Ultraviolet (UV) detection is a standard and robust method for the quantification of bendamustine and its impurities. The selection of the detection wavelength is based on the UV absorbance spectrum of the analytes, with wavelengths around 233 nm being commonly used. researchgate.netyoutube.com
A Photodiode Array (PDA) detector offers the advantage of acquiring the entire UV spectrum for each peak, which is invaluable for peak purity analysis and can aid in the identification of co-eluting impurities. researchgate.net This capability is essential for stability-indicating methods to ensure that the peak corresponding to the active ingredient is not inflated by the presence of underlying degradation products.
For the structural characterization and unambiguous identification of impurities, Mass Spectrometry (MS) coupled with HPLC (LC-MS) is an indispensable tool. researchgate.net Techniques such as Quadrupole Time-of-Flight (Q-TOF)/MS provide high-resolution mass data, enabling the determination of the elemental composition of the impurity. researchgate.net This information, along with fragmentation patterns, is crucial for elucidating the structure of unknown impurities like the this compound. researchgate.net
In routine quality control, the identification of known impurities is often achieved by comparing their retention times to that of the main API peak. The Relative Retention Time (RRT) is a calculated value (RRT = retention time of impurity / retention time of API) that provides a more consistent measure for impurity identification across different HPLC systems and runs, as it normalizes for minor variations in chromatographic conditions.
While specific RRT values for the this compound are not consistently published in readily available literature, the development of a validated HPLC method would involve the synthesis or isolation of this impurity to serve as a reference standard. researchgate.net During method validation, the RRT of the deschloro dimer impurity would be established. In a typical reversed-phase system, a larger, more hydrophobic molecule like the deschloro dimer would be expected to have a longer retention time and therefore an RRT greater than 1.0 relative to the bendamustine peak. The precise RRT would be determined and documented as part of the analytical method validation report.
Table 3: Hypothetical Relative Retention Time (RRT) Data for Bendamustine Impurities
| Compound | Retention Time (min) | Relative Retention Time (RRT) |
| Bendamustine | 10.0 | 1.00 |
| Impurity A | 8.5 | 0.85 |
| This compound | 15.2 | 1.52 |
| Impurity C | 18.1 | 1.81 |
| This table is for illustrative purposes to demonstrate the concept of RRT. The values are not based on a specific validated analytical method. |
Preparative Liquid Chromatography for Impurity Isolation
To perform comprehensive structural elucidation and to obtain a reference standard for quantitative analysis, the this compound must be isolated in a pure form. Preparative liquid chromatography is the technique of choice for this purpose. researchgate.net This method operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads.
The process involves scaling up the analytical HPLC method. The stationary and mobile phases that provided the best separation in the analytical method are typically used. The sample containing the impurity is repeatedly injected onto the preparative column, and the fraction corresponding to the impurity peak is collected. These collected fractions are then combined and the solvent is evaporated to yield the purified impurity. The purity of the isolated compound is then confirmed by analytical HPLC. One study reported the successful synthesis and subsequent purification of the this compound by preparative HPLC, achieving a purity of 95.63%. researchgate.netresearchgate.net
Spectroscopic and Spectrometric Elucidation of Impurity Structure
The definitive identification of the this compound relies on a combination of advanced spectroscopic and spectrometric methods. These techniques provide detailed information about the molecule's mass, elemental composition, fragmentation behavior, and the precise arrangement of its atoms, collectively confirming its complex dimeric structure.
Mass spectrometry (MS) is a cornerstone for the analysis of pharmaceutical impurities, offering exceptional sensitivity and specificity for molecular weight determination and structural elucidation. When coupled with liquid chromatography (LC), it allows for the separation of the impurity from the parent drug and other related substances before analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) is routinely used to detect and tentatively identify impurities. In the context of bendamustine analysis, LC-MS methods can separate the Deschloro Dimer Impurity from bendamustine and its other degradation products. wisdomlib.org
Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF/MS) provides high-resolution mass data, enabling the determination of the impurity's elemental composition with high accuracy. For the this compound, Q-TOF/MS analysis is critical for confirming its molecular formula, C₃₂H₄₄N₆O₇. scilit.com This technique can distinguish the impurity from other components with very similar masses.
Tandem Mass Spectrometry (LC/MS/MS) is employed to study the fragmentation pathways of the impurity. nih.gov By inducing fragmentation of the protonated molecular ion and analyzing the resulting product ions, analysts can piece together the molecule's structure. This fragmentation data provides conclusive evidence for the connectivity of the two bendamustine-derived monomers through an ester linkage.
Table 1: Mass Spectrometric Data for this compound
| Parameter | Information | Reference |
|---|---|---|
| Molecular Formula | C₃₂H₄₄N₆O₇ | nih.govnih.govbiosynth.com |
| Molecular Weight (Calculated) | 624.7 g/mol | nih.govbiosynth.com |
| Monoisotopic Mass (Calculated) | 624.32714776 Da | nih.gov |
| Primary Ionization Mode | Positive Electrospray Ionization (ESI+) | researchgate.net |
| Key Analytical Technique | High-Resolution Mass Spectrometry (e.g., Q-TOF/MS) for accurate mass measurement and LC/MS/MS for fragmentation analysis. | scilit.comnih.gov |
While mass spectrometry provides crucial information on mass and formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the unparalleled technique for the definitive, unambiguous elucidation of a molecule's chemical structure. scilit.com A full suite of 1D and 2D NMR experiments is necessary to assign every proton and carbon signal and confirm the atomic connectivity within the this compound.
¹H NMR (Proton NMR) : This experiment identifies all the unique proton environments in the molecule. It provides information on the number of different types of protons, their chemical shifts, and their coupling patterns (splitting), which reveals adjacent protons.
¹³C NMR (Carbon NMR) : This technique identifies all unique carbon environments. When combined with DEPT, it reveals the type of each carbon (CH₃, CH₂, CH, or quaternary).
DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments (specifically DEPT-45, -90, and -135) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, which is essential for assembling the molecular skeleton. uvic.ca
COSY (Correlation Spectroscopy) : This 2D NMR experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is invaluable for tracing proton-proton networks within the butyric acid side chains and the benzimidazole (B57391) rings.
HSQC (Heteronuclear Single Quantum Coherence) : This 2D experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.eduresearchgate.net It provides a clear and direct link between the proton and carbon skeletons of the molecule.
HMBC (Heteronuclear Multiple Bond Correlation) : This powerful 2D experiment reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). sdsu.edu For the Bendamustine Deschloro Dimer, HMBC is critical for establishing the key connection of the ester linkage between the two monomeric units, which is the defining feature of the dimer.
Table 2: Role of NMR Techniques in Structural Elucidation of this compound
| NMR Experiment | Purpose and Information Gained | Reference |
|---|---|---|
| ¹H NMR | Identifies all proton signals and their adjacencies through spin-spin coupling. | researchgate.net |
| ¹³C NMR | Identifies all unique carbon signals in the molecule. | researchgate.net |
| DEPT | Differentiates between CH₃, CH₂, CH, and quaternary carbons. | uvic.ca |
| COSY | Confirms ¹H-¹H coupling networks (e.g., within the alkyl chains). | sdsu.eduyoutube.com |
| HSQC | Correlates each proton to its directly attached carbon (¹JCH). | sdsu.eduyoutube.com |
| HMBC | Establishes long-range (2-4 bond) ¹H-¹³C correlations, crucial for confirming the ester linkage between the two monomer units. | sdsu.eduyoutube.com |
To supplement MS and NMR data, Infrared (IR) spectroscopy and elemental analysis can provide valuable complementary information.
Infrared (IR) Spectroscopy : This technique identifies the functional groups present in the molecule based on their characteristic absorption of infrared radiation. For the Bendamustine Deschloro Dimer, IR spectroscopy would be used to confirm the presence of key functional groups such as the carboxylic acid O-H and C=O stretches, the ester C=O stretch, N-H bonds (if any), and aromatic C=C bonds, corroborating the structure determined by NMR. uvic.ca
Elemental Analysis : This method determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a pure sample. The experimental percentages can be compared against the theoretical values calculated from the molecular formula (C₃₂H₄₄N₆O₇) to provide further confirmation of the impurity's elemental makeup.
Development of Stability-Indicating Analytical Methods
A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately detect changes in the concentration of the active pharmaceutical ingredient (API) due to degradation. Such methods must be able to separate the API from its impurities and degradation products, ensuring that the analytical measurement of the API is not affected by their presence. nih.govoup.com
The development of a robust, stability-indicating HPLC method is paramount for monitoring the formation of the this compound. oup.com These methods are typically developed by subjecting bendamustine to stress conditions as mandated by the International Conference on Harmonization (ICH) guidelines, including hydrolysis (acidic, basic), oxidation, heat, and photolysis. nih.govoup.com
Key features of these methods include:
Chromatographic System : Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common approach. scholarsresearchlibrary.comwisdomlib.org
Column : C18 columns are frequently used to achieve effective separation. scholarsresearchlibrary.comwisdomlib.org
Mobile Phase : A gradient elution using a buffered aqueous phase (e.g., phosphate buffer or water with trifluoroacetic acid) and an organic modifier like acetonitrile or methanol is typically employed to resolve all impurities from the main component. oup.comoup.com
Detection : A photodiode array (PDA) detector is used to monitor the elution at a specific wavelength (e.g., 233 nm) and to assess peak purity, confirming that the bendamustine peak is free from co-eluting impurities. nih.govoup.com
Validation of the method according to ICH guidelines ensures it is specific, precise, accurate, linear, and robust for the quantification of bendamustine and its related substances, including the Deschloro Dimer Impurity. scholarsresearchlibrary.comwisdomlib.org
Table 3: Typical Parameters for a Stability-Indicating HPLC Method for Bendamustine
| Parameter | Typical Condition/Value | Reference |
|---|---|---|
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | scholarsresearchlibrary.com |
| Stationary Phase (Column) | Inertsil ODS-2 (250 x 4.6 mm, 5 µm) or ACE C18 (250 x 4.6 mm, 5 µm) | oup.comscholarsresearchlibrary.com |
| Mobile Phase A | Water and Trifluoroacetic Acid (1000:1, v/v) or Phosphate Buffer (pH 7.0) | oup.comscholarsresearchlibrary.com |
| Mobile Phase B | Acetonitrile or Methanol | oup.comscholarsresearchlibrary.com |
| Elution Mode | Gradient | oup.com |
| Flow Rate | 1.0 mL/min | nih.govwisdomlib.org |
| Detection Wavelength | 233 nm or 232 nm | nih.govwisdomlib.org |
| Detector | Photodiode Array (PDA) Detector | nih.govscholarsresearchlibrary.com |
Impurity Profiling and Control Strategies
Identification of Degradation Products under Stress Conditions (Thermal, Photolytic, Hydrolytic, Humidity)
Bendamustine (B91647) is known to be unstable in aqueous solutions, primarily due to the hydrolysis of its bis(2-chloroethyl)amino group. scispace.comoup.com Stress testing under conditions outlined by the International Conference on Harmonization (ICH) is essential to identify potential degradation products and establish the drug's intrinsic stability. oup.comoup.com
Studies have shown that bendamustine hydrochloride degrades under various stress conditions, leading to the formation of several impurities. oup.com The primary degradation pathway involves the hydrolysis of the chloroethyl side chains, which can then lead to further reactions. oup.com The Bendamustine Deschloro Dimer Impurity is considered a potential impurity that results from the hydrolysis of a chloroethyl group on bendamustine to a hydroxyethyl (B10761427) group, followed by an intermolecular esterification between the carboxylic acid of one bendamustine molecule and the newly formed hydroxyl group of another. nih.govresearchgate.net
Forced degradation studies expose bendamustine to thermal, photolytic, hydrolytic (acid, base, and neutral), and oxidative stress. oup.comijpsr.com Under photolytic stress, an increase in certain impurities has been observed. oup.com Similarly, thermal stress has been shown to increase the formation of dimeric impurities. oup.com While specific studies extensively detailing the formation of the deschloro dimer under each of these conditions are limited in public literature, the general instability of bendamustine in the presence of water (hydrolysis and humidity) and heat points to these as critical factors in its formation. oup.comconicet.gov.ar
A study on bendamustine hydrochloride drug product subjected to stress testing identified two major degradant impurities, designated as Impurity-A and Impurity-B. oup.comnih.gov
Photostability Testing: Resulted in an increase of Impurity-A from 0.00% to 0.18%. oup.com
Thermal Stress Testing: Led to an increase in Impurity-B from 0.06% to 0.32%. oup.com
Humidity Stress Testing: Showed no significant degradation. oup.com
It is important to note that while these are significant degradation products, the explicit identification of "Impurity B" as the Bendamustine Deschloro Dimer is not confirmed in this particular study. However, the formation of dimeric structures under thermal stress is a documented phenomenon. oup.com The plausible formation mechanism for the deschloro dimer involves the initial hydrolysis of bendamustine, which is accelerated by heat and moisture. nih.govresearchgate.net
Table 1: Bendamustine Degradation Under Stress Conditions
| Stress Condition | Observed Degradation Products | Significance for Deschloro Dimer Formation |
|---|---|---|
| Thermal | Increase in dimeric impurities (e.g., Impurity-B increased to 0.32%). oup.com | Heat can accelerate both the initial hydrolysis and subsequent intermolecular esterification required to form the dimer. nih.govresearchgate.net |
| Photolytic | Increase in other impurities (e.g., Impurity-A increased to 0.18%). oup.com | While direct photolytic formation is not detailed, light can provide the energy to initiate degradation pathways. |
| Hydrolytic (Water/Humidity) | Bendamustine is highly susceptible to hydrolysis. oup.com However, one study noted no significant degradation under high humidity. oup.com Lyophilized forms are used to prevent hydrolysis. conicet.gov.argoogle.com | This is the critical first step. The chloroethyl group must hydrolyze to a hydroxyethyl group before dimerization can occur. nih.govresearchgate.net |
Impurity Profile Monitoring in Active Pharmaceutical Ingredient and Drug Product Manufacturing
Continuous monitoring of the impurity profile throughout the manufacturing process of both the API and the final drug product is essential for ensuring quality and consistency. google.com High-performance liquid chromatography (HPLC) is the standard method for detecting and quantifying bendamustine and its related impurities, including the deschloro dimer. nih.govresearchgate.netnih.gov
Developing a stability-indicating analytical method is crucial. Such a method must be able to separate the main component (bendamustine) from all potential degradation products and process-related impurities. oup.comijpsr.com Validation of these methods includes testing for specificity, linearity, accuracy, precision, and robustness to ensure reliable results. ijpsr.com During manufacturing, in-process controls and final product testing are performed to ensure that the levels of all specified impurities, including the deschloro dimer, remain below the established acceptance criteria. nih.govgoogle.com The presence of impurities can arise from the synthesis process itself or from degradation during storage. google.com
Establishment and Utilization of Impurity Reference Standards for Quality Control and Research
The accurate identification and quantification of impurities like the Bendamustine Deschloro Dimer rely on the availability of high-purity reference standards. biosynth.comsynzeal.compharmaffiliates.com These standards are essential for method validation, routine quality control testing, and stability studies. synzeal.com
The Bendamustine Deschloro Dimer reference standard is not typically formed in sufficient quantities for isolation from the API or drug product. Therefore, it is often prepared via dedicated chemical synthesis. nih.govresearchgate.net An efficient synthesis has been developed starting from 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate, involving a nine-step process. researchgate.net This multi-step synthesis includes protection of reactive amine and carboxylic acid groups, a ring-opening reaction, and esterification to form the final dimer structure. nih.govresearchgate.net The synthesized impurity is then thoroughly characterized using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and is purified, often by preparative HPLC, to achieve a high purity level (e.g., 95.63%). nih.govresearchgate.net
Once prepared and qualified, the reference standard is used in analytical laboratories to:
Confirm the identity of impurity peaks in chromatograms by comparing retention times.
Quantify the amount of the impurity present in test samples of the API and drug product. google.com
Assess the performance of the analytical method (e.g., specificity, limit of detection, limit of quantification). oup.comijpsr.com
Strategies for Mitigation and Prevention of Bendamustine Deschloro Dimer Formation
Given the instability of bendamustine, several strategies are employed during both synthesis and formulation to minimize the formation of the deschloro dimer and other degradation products.
Control over the manufacturing process is the first line of defense against impurity formation. For bendamustine, this involves carefully controlling reaction conditions to reduce the levels of various process-related impurities. google.comgoogleapis.com Key strategies include:
Temperature Control: Performing certain reaction steps, such as the final hydrochloride salt formation, at temperatures below ambient can significantly reduce the formation of impurities. google.comgoogleapis.com
pH and Reagent Control: Using mild alkaline conditions (e.g., with lithium hydroxide) for hydrolysis steps instead of acidic conditions can lead to a cleaner product profile. google.com The choice of base is critical, as stronger bases can lead to other unwanted side reactions. google.com
Isolation of Intermediates: The development of processes that allow for the isolation of key intermediates as stable, solid materials facilitates their purification. This ensures that impurities are purged before the final synthesis steps, resulting in a higher purity API that is less prone to degradation. googleapis.com
Solvent Selection: The choice of solvents for reaction and purification is critical. Using solvents like acetone (B3395972) or mixtures with water under controlled conditions can improve the purity of intermediates and the final product. googleapis.com
Table 2: Process Parameter Optimization for Impurity Reduction
| Parameter | Prior Art / Problematic Condition | Optimized Strategy | Impact on Purity |
|---|---|---|---|
| Hydrolysis Step | Acidic medium. google.com | Mild alkaline medium (e.g., Lithium hydroxide). google.com | Reduces formation of certain by-products. |
| Intermediate Isolation | Isolation as gummy or oily mass. googleapis.com | Isolation of key intermediates as solid materials. googleapis.com | Allows for more effective purification, leading to higher purity API. |
| Final Salt Formation Temperature | Higher temperatures. google.comgoogleapis.com | Room temperature or below. google.comgoogleapis.com | Significantly reduces the formation of key impurities, with levels dropping to less than 0.1%. googleapis.com |
Due to the inherent instability of bendamustine in aqueous solutions, formulation design is critical to prevent degradation during storage and administration. scispace.com
Lyophilization (Freeze-Drying): This is the most common strategy to enhance the stability of bendamustine. scispace.comgoogle.com The drug is dissolved in a suitable solvent system and then freeze-dried to produce a solid powder for injection. This process removes water, thereby preventing hydrolysis. conicet.gov.ar
Use of Co-solvents: The pre-lyophilization solution often contains organic co-solvents to improve the stability of bendamustine in the liquid state before freeze-drying. Tertiary-butanol (TBA) is a favored solvent because it is suitable for freeze-drying and can stabilize the drug. scispace.comgoogle.com Low quantities of ethanol (B145695) may also be added as a further co-solvent to improve product quality. scispace.com
Non-Aqueous Formulations: Ready-to-use liquid formulations have been developed using non-aqueous solvents like N,N-Dimethylacetamide (DMA) or Dimethyl sulfoxide (B87167) (DMSO). pubcompare.aigoogle.com Studies have shown that bendamustine dissolved in DMSO is substantially more stable than in aqueous solutions, with minimal increase in total degradants over time, even at elevated temperatures. pubcompare.ai
By removing water or replacing it with suitable non-aqueous solvents, these advanced formulation strategies effectively inhibit the hydrolysis pathway that initiates the formation of the this compound. scispace.compubcompare.ai
Regulatory Framework and Academic Compliance for Impurities
Adherence to International Council for Harmonisation (ICH) Guidelines on Impurities (Q3A, Q3B, Q3C)
The ICH has developed a series of quality guidelines that are recognized globally. For impurities, the key documents are Q3A, Q3B, and Q3C, which provide a framework for the reporting, identification, and qualification of impurities. researchgate.net
ICH Q3A(R2): Impurities in New Drug Substances This guideline applies to impurities in new drug substances produced by chemical synthesis. europa.eu It establishes thresholds for impurities based on the maximum daily dose of the drug. These thresholds trigger requirements for reporting, identification, and safety qualification. ich.orgslideshare.net An impurity like the Bendamustine (B91647) Deschloro Dimer, which can form during the synthesis or storage of the Bendamustine API, falls under the purview of this guideline. researchgate.netsemanticscholar.org The guideline mandates that any impurity exceeding the reporting threshold must be reported in regulatory submissions. ich.org If it exceeds the identification threshold, its structure must be elucidated. If it surpasses the qualification threshold, it must be assessed for biological safety. slideshare.net
ICH Q3B(R2): Impurities in New Drug Products Complementary to Q3A, this guideline addresses impurities that are classified as degradation products of the drug substance or reaction products of the drug substance with excipients or the container closure system. europa.eueuropa.eu The Bendamustine Deschloro Dimer Impurity could potentially form due to the hydrolysis of Bendamustine, making it a degradation product relevant to the stability of the final drug product. semanticscholar.org Similar to Q3A, ICH Q3B(R2) sets thresholds for reporting, identification, and qualification of degradation products based on the maximum daily dose. europa.euikev.org
The following table summarizes the thresholds for reporting, identifying, and qualifying impurities as outlined in ICH Q3A and Q3B.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | > 0.05% | > 0.10% or 1.0 mg per day total daily intake (whichever is lower) | > 0.15% or 1.0 mg per day total daily intake (whichever is lower) |
| > 2 g/day | > 0.03% | > 0.05% | > 0.05% |
| Data sourced from ICH Harmonised Tripartite Guideline Q3A(R2) and Q3B(R2). ich.orgeuropa.eu |
Analytical Method Validation Requirements for Impurity Assays in an Academic Context
To accurately detect and quantify impurities like the Bendamustine Deschloro Dimer, the analytical methods used must be validated to demonstrate they are suitable for their intended purpose. europa.eu The principles of method validation are outlined in ICH guideline Q2(R1). While the regulatory burden in a purely academic setting may differ from that in a commercial GMP environment, the scientific requirements for ensuring data reliability are universal. wjarr.comscispace.com A validated method is crucial for research publications and for providing foundational data that can support later-stage drug development.
Key validation parameters for an impurity assay include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as the main API, other impurities, and degradation products. europa.euhumanjournals.com For the Bendamustine Deschloro Dimer, this means the chromatographic method (e.g., HPLC) must show clear separation of the dimer peak from the Bendamustine peak and other related substances. humanjournals.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be determined with acceptable precision and accuracy. medwinpublishers.com For an impurity assay, the LOQ must be at or below the reporting threshold specified by ICH. scispace.com
Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. gavinpublishers.com The range for an impurity method should typically cover from the LOQ to 120% of the impurity specification limit. scispace.com
Accuracy: The closeness of the test results to the true value. It is often determined by spiking the sample with a known quantity of the impurity reference standard and calculating the percent recovery. europa.eumedwinpublishers.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at different levels, including repeatability (same conditions, short interval) and intermediate precision (within-laboratory variations). europa.eumedwinpublishers.com
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ukaazpublications.com
The table below outlines typical validation parameters for an impurity quantification method.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method measures only the target impurity. | The impurity peak is resolved from the API and other components. Peak purity analysis is clean. |
| Limit of Quantitation (LOQ) | To establish the lowest concentration that can be reliably measured. | Signal-to-noise ratio ≥ 10. Must be ≤ ICH reporting threshold. |
| Linearity | To confirm a proportional response to concentration. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | To ensure the measured value is close to the actual value. | Recovery of 80-120% of the spiked amount over the specified range. |
| Precision | To demonstrate the repeatability of the results. | Relative Standard Deviation (RSD) ≤ 15% at the LOQ; ≤ 10% at higher concentrations. |
| Range | To define the concentration interval where the method is accurate and precise. | From the LOQ to 120% of the specification limit. |
| Acceptance criteria are general and may vary based on the specific method and application. europa.euscispace.commedwinpublishers.com |
Role of Academic Research in Supporting Regulatory Aspects of Unknown Impurity Identification and Characterization
Academic research provides an indispensable foundation for the pharmaceutical industry in meeting regulatory expectations for impurity control. researchgate.net While industry focuses on process optimization and GMP compliance, academic institutions often pioneer the complex work of identifying, synthesizing, and characterizing previously unknown impurities. nih.gov
The case of the this compound illustrates this role perfectly. This compound was identified as a potential impurity arising from the hydrolysis and subsequent dimerization of Bendamustine. semanticscholar.org To properly control this impurity, a reference standard is required for analytical method development and validation. Academic research has contributed by developing and publishing a multi-step chemical synthesis route to produce this specific dimer. researchgate.netsemanticscholar.org
The contributions of academic research in this area include:
Structural Elucidation: Academic laboratories are equipped with advanced analytical instrumentation, such as high-field Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution Mass Spectrometry (MS), which are essential for determining the definitive chemical structure of unknown impurities isolated from drug substances. nih.gov
Synthesis of Reference Standards: As demonstrated with the Bendamustine Deschloro Dimer, academic researchers can devise and optimize synthetic pathways to create pure samples of impurities. researchgate.net These reference standards are critical for confirming the identity of an impurity found in a manufactured batch and for validating quantitative analytical methods.
Investigation of Formation Mechanisms: Academic studies can investigate the degradation pathways and reaction kinetics that lead to the formation of impurities. oup.com Understanding how an impurity like the Bendamustine Deschloro Dimer is formed (e.g., through hydrolysis and intermolecular esterification) allows manufacturers to develop control strategies to prevent its formation during synthesis and storage. semanticscholar.org
Development of Novel Analytical Methods: Academic research often leads to the development of new and more sensitive analytical techniques that can be adapted by the pharmaceutical industry to improve impurity detection and profiling. researchgate.net
In essence, the academic community provides the specialized knowledge and tools that enable the pharmaceutical industry to identify, understand, and control impurities, thereby ensuring compliance with the rigorous safety and quality standards set by regulatory authorities like the ICH.
Future Research Directions and Perspectives
Advanced Computational Chemistry Approaches for Impurity Prediction and Reaction Mechanism Modeling
The proactive identification and control of impurities are paramount in pharmaceutical manufacturing to ensure drug safety and efficacy. Future research is increasingly focused on leveraging advanced computational chemistry approaches to predict the formation of impurities like the Bendamustine (B91647) Deschloro Dimer and to model their formation mechanisms. In silico tools offer a powerful, cost-effective, and time-efficient alternative to traditional experimental methods for profiling potential degradants and byproducts. nih.gov
Predictive software, such as Zeneth, is capable of forecasting the degradation products of active pharmaceutical ingredients (APIs) by applying a comprehensive knowledge base of chemical reactions. nih.gov While these tools have shown significant progress, with predictive capabilities for observed degradants increasing from 31% to 54% through knowledge base refinement, there remain areas for improvement, particularly in complex reaction pathways. nih.gov For the Bendamustine Deschloro Dimer, which is understood to form from the hydrolysis of bendamustine followed by intermolecular esterification, computational models can be employed to elucidate the thermodynamics and kinetics of this specific pathway. nih.govresearchgate.net By simulating the reaction conditions, including pH, temperature, and solvent systems, these models can predict the likelihood and rate of dimer formation.
Furthermore, computational fluid dynamics (CFD) is emerging as a valuable tool for optimizing manufacturing processes. nih.govmaking.comresearchgate.netresearchgate.netdtu.dk In the context of bendamustine synthesis, CFD can be used to model the hydrodynamics within reaction vessels to ensure uniform mixing and temperature distribution, thereby minimizing the formation of localized "hot spots" that could accelerate the degradation of bendamustine and the subsequent formation of the deschloro dimer impurity. nih.govmaking.comresearchgate.netresearchgate.netdtu.dk The integration of CFD with reaction kinetics models can provide a comprehensive in silico representation of the manufacturing process, allowing for the optimization of process parameters to reduce impurity formation before scale-up. nih.govmaking.comresearchgate.netresearchgate.netdtu.dk
Future research will likely focus on refining the knowledge bases of predictive software to include more specific examples of nitrogen mustard degradation pathways and developing more sophisticated models that can accurately predict the formation of dimeric impurities under various manufacturing and storage conditions. The ultimate goal is to create a robust in silico framework that can anticipate and help mitigate the formation of the Bendamustine Deschloro Dimer and other related impurities.
Development of Novel High-Throughput Analytical Screening Methods for Impurity Detection
The timely detection and quantification of impurities are critical for quality control in pharmaceutical manufacturing. Current analytical methods for bendamustine and its impurities, such as high-performance liquid chromatography (HPLC), are well-established but can be time-consuming. google.comijpsr.com The future of impurity analysis lies in the development of novel high-throughput screening (HTS) methods that can rapidly and efficiently screen for a wide range of impurities, including the Bendamustine Deschloro Dimer.
HTS combines automation, robotics, and advanced data analysis to test a large number of samples simultaneously. youtube.comyoutube.comgoogle.comnih.gov This technology, which is already transforming drug discovery, has the potential to revolutionize impurity profiling. youtube.comyoutube.comgoogle.comnih.gov For instance, the development of HTS assays adapted for a 384-well plate format can significantly increase the throughput of impurity analysis. nih.gov These assays can be designed to be functional and unbiased, allowing for the identification of a broad spectrum of potential impurities. nih.gov
In the context of the Bendamustine Deschloro Dimer, HTS could be employed in several ways. For example, HTS assays could be developed to screen different formulations of bendamustine for their propensity to form the deschloro dimer under various stress conditions. This would allow for the rapid identification of more stable formulations early in the development process. Additionally, HTS can be used to screen for small-molecule inhibitors that may prevent the formation of the dimer, although this is a more exploratory application.
Process Analytical Technology (PAT) is another area of active research that complements HTS. longdom.orgnih.govfda.govnih.govresearchgate.net PAT involves the use of in-line or on-line analytical tools to monitor and control manufacturing processes in real-time. longdom.orgnih.govfda.govnih.govresearchgate.net By integrating spectroscopic techniques like near-infrared (NIR) or Raman spectroscopy directly into the reaction vessel, it may be possible to monitor the formation of the Bendamustine Deschloro Dimer as it happens. longdom.org This would allow for immediate adjustments to the process parameters to minimize its formation, ensuring the quality of the final product is "built-in" rather than tested for after the fact. fda.gov
The following table provides an overview of potential high-throughput and PAT methods for bendamustine impurity detection:
| Technology | Application for Bendamustine Deschloro Dimer Detection | Potential Advantages |
| High-Throughput Screening (HTS) | Rapid screening of multiple bendamustine formulations and synthesis conditions to assess dimer formation potential. | - Massively parallel analysis- Early identification of stable formulations- Reduced sample and reagent consumption |
| Process Analytical Technology (PAT) | Real-time, in-process monitoring of dimer formation during bendamustine synthesis and formulation. | - Immediate process control- Enhanced process understanding- Reduced batch failures |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Faster separation and quantification of the deschloro dimer and other impurities compared to conventional HPLC. | - Increased speed and resolution- Lower solvent consumption |
| Mass Spectrometry (MS) Imaging | Spatially resolved detection of the deschloro dimer in solid dosage forms to understand its distribution and formation hotspots. | - Visualization of impurity distribution- Insight into solid-state degradation mechanisms |
Future research in this area will focus on the miniaturization and automation of analytical techniques, as well as the development of sophisticated data analysis algorithms to interpret the large datasets generated by HTS and PAT. youtube.com
Application of Green Chemistry Principles in Impurity Mitigation and Control
The pharmaceutical industry is increasingly adopting the principles of green chemistry to develop more sustainable and environmentally friendly manufacturing processes. jddhs.commdpi.com These principles, which focus on waste prevention, the use of safer solvents, and energy efficiency, are highly relevant to the synthesis of bendamustine and the mitigation of impurities like the deschloro dimer. jddhs.commdpi.com
One of the core tenets of green chemistry is the use of safer solvents. jddhs.commdpi.com Traditional syntheses of bendamustine and other nitrogen mustards often employ chlorinated hydrocarbons and other hazardous solvents. justia.comgoogleapis.com Research into alternative, greener solvents, such as water, bio-based solvents, or supercritical fluids, could significantly reduce the environmental impact of bendamustine production. mdpi.com For instance, performing reactions in water, where feasible, can eliminate the need for volatile organic compounds. mdpi.com The synthesis of bendamustine involves several steps where the choice of solvent can influence reaction efficiency and impurity formation. justia.comgoogleapis.comgoogle.com
The principle of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is another key aspect of green chemistry. jddhs.com By designing more efficient synthetic routes to bendamustine, the formation of byproducts, including the precursors to the deschloro dimer, can be minimized. This may involve the use of catalytic reactions, which are often more selective and generate less waste than stoichiometric reactions. jddhs.com
Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a promising green chemistry approach. researchgate.net Enzymes operate under mild conditions of temperature and pH and can exhibit high chemo-, regio-, and stereoselectivity, which can lead to cleaner reaction profiles and fewer impurities. researchgate.net While the application of biocatalysis to the synthesis of complex molecules like bendamustine is still an area of active research, it holds the potential to provide a more sustainable and efficient manufacturing process in the future.
The following table outlines how green chemistry principles can be applied to mitigate the formation of the Bendamustine Deschloro Dimer:
| Green Chemistry Principle | Application in Bendamustine Synthesis | Impact on Deschloro Dimer Formation |
| Waste Prevention | Optimize reaction conditions to maximize yield and minimize byproduct formation. | Reduces the availability of hydrolyzed bendamustine, a key precursor to the dimer. |
| Safer Solvents and Auxiliaries | Replace hazardous organic solvents with greener alternatives like water or bio-based solvents. mdpi.com | Can alter the reaction kinetics and solubility of intermediates, potentially disfavoring dimer formation. |
| Design for Energy Efficiency | Utilize microwave-assisted synthesis or conduct reactions at ambient temperature where possible. google.com | Can prevent thermal degradation of bendamustine and reduce the rate of hydrolysis. |
| Use of Catalysis | Employ highly selective catalysts to direct the reaction towards the desired product. jddhs.com | Minimizes the formation of side products that could lead to impurities. |
| Designing Safer Chemicals | Develop alternative synthetic routes that avoid the use of hazardous reagents like thionyl chloride. justia.comresearchgate.net | Can lead to a cleaner overall process with fewer opportunities for side reactions. |
Future research will focus on the practical implementation of these green chemistry principles in the industrial-scale synthesis of bendamustine, with the goal of creating a more sustainable and impurity-free manufacturing process.
Expanding the Understanding of Dimeric Impurity Formation in Related Nitrogen Mustard Analogs
The formation of dimeric impurities is not unique to bendamustine and has been observed in other nitrogen mustard analogs, such as chlorambucil (B1668637) and melphalan (B128). nih.govnih.gov A comparative analysis of the degradation pathways and impurity profiles of these related compounds can provide valuable insights into the mechanisms of dimer formation and help to develop strategies for their mitigation.
Nitrogen mustards, as a class of compounds, are known to be susceptible to hydrolysis due to the reactive bis(2-chloroethyl)amino group. researchgate.netbiointerfaceresearch.com This hydrolysis can lead to the formation of mono- and di-hydroxy derivatives, which are often the precursors to dimeric impurities. google.com In the case of bendamustine, the monohydroxy derivative can undergo intermolecular esterification with another bendamustine molecule to form a dimer. google.com
Studies on chlorambucil and melphalan have also highlighted their instability and propensity for degradation. nih.gov Melphalan, for example, undergoes rapid chemical degradation. nih.gov Comparative pharmacokinetic studies have shown that chlorambucil has greater in vitro stability than melphalan. nih.gov By systematically studying the degradation of these analogs under various conditions (e.g., pH, temperature, light exposure), it is possible to identify common degradation pathways and the factors that influence the formation of dimeric impurities.
A comparative analysis of the molecular structures of bendamustine, chlorambucil, and melphalan can also provide clues about their relative stabilities and propensities for dimerization. For instance, the presence of the benzimidazole (B57391) ring in bendamustine may influence the reactivity of the nitrogen mustard moiety and the carboxylic acid group, potentially affecting the rate of hydrolysis and subsequent esterification.
The following table presents a comparative overview of bendamustine and related nitrogen mustard analogs:
| Compound | Key Structural Features | Known Degradation Pathways | Relevance to Dimeric Impurity Formation |
| Bendamustine | Benzimidazole ring, butyric acid side chain, nitrogen mustard moiety. scispace.com | Hydrolysis to mono- and di-hydroxy derivatives, leading to dimer formation via intermolecular esterification. nih.govresearchgate.net | The deschloro dimer is a known potential impurity. nih.govresearchgate.net |
| Chlorambucil | Phenylacetic acid mustard. nih.gov | Undergoes metabolism to phenylacetic acid mustard. nih.gov | While specific dimer formation is less documented, the potential for intermolecular reactions exists due to the presence of a carboxylic acid and a reactive mustard group. |
| Melphalan | Phenylalanine derivative of nitrogen mustard. nih.gov | Rapid chemical degradation. nih.gov | Similar to chlorambucil, the structural components suggest a potential for dimerization, although it is less studied than in bendamustine. |
Future research in this area should focus on conducting detailed, side-by-side degradation studies of bendamustine, chlorambucil, and melphalan under identical stress conditions. The use of modern analytical techniques, such as LC-MS/MS, would allow for the precise identification and quantification of various degradation products, including dimeric impurities. nih.gov This comparative approach will not only enhance our understanding of the chemistry of nitrogen mustards but also contribute to the development of more stable formulations and robust manufacturing processes for this important class of therapeutic agents.
Q & A
Q. Advanced Research Focus
- Preparative Chromatography : Scale up HPLC conditions to isolate impurities in milligram quantities for structural analysis .
- Hyphenated Techniques : Use LC-NMR or LC-IR to obtain real-time structural data during separation .
- Spectral Libraries : Cross-reference with databases (e.g., EDQM impurity monographs) to identify trivial names or structural motifs .
How can researchers align impurity acceptance criteria with evolving regulatory standards (e.g., ICH Q3A/B)?
Q. Regulatory and Methodological Focus
- Threshold Adjustments : Update analytical methods to detect impurities at revised thresholds (e.g., 0.15% for daily doses >2 g/day) .
- Documentation : Justify impurity limits using synthetic pathway knowledge, stability data, and toxicological studies. For example, provide structural evidence demonstrating the absence of nitrosamine risk .
- Comparative Analysis : Benchmark against pharmacopeial standards (e.g., USP monographs) to ensure global compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
